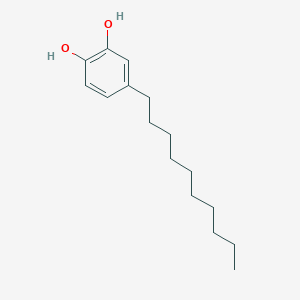

4-Decylbenzene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

101447-92-1 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

4-decylbenzene-1,2-diol |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)16(18)13-14/h11-13,17-18H,2-10H2,1H3 |

InChI Key |

QSCXNINWUHBZFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for 4-Decylbenzene-1,2-diol

The construction of the this compound molecule involves the introduction of a decyl group onto a catechol backbone and the formation of the diol functionality. Various synthetic strategies can be employed to achieve this, each with its own set of considerations regarding efficiency, selectivity, and scalability.

The primary method for introducing the decyl chain onto the catechol ring is through alkylation reactions, most notably the Friedel-Crafts alkylation. nih.gov This reaction typically involves reacting catechol with an appropriate decyl-containing electrophile, such as 1-decene (B1663960) or a decyl halide, in the presence of a catalyst.

A significant challenge in the alkylation of catechol is controlling the regioselectivity. The two hydroxyl groups on the catechol ring activate the aromatic system towards electrophilic substitution, but can direct the incoming alkyl group to different positions. The reaction can yield a mixture of isomers, including 3-alkylcatechol and 4-alkylcatechol. The desired 4-decyl isomer is often favored, but reaction conditions must be carefully optimized to maximize its yield.

Several catalysts have been explored for the alkylation of catechols. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can lead to side reactions and catalyst deactivation. researchgate.net Modern approaches utilize solid acid catalysts, such as zeolites and tungstated zirconia, which offer advantages in terms of reusability, reduced waste, and improved selectivity. sci-hub.seresearchgate.net For instance, WOx/ZrO2 has been shown to be an efficient catalyst for the alkylation of phenol (B47542) with long-chain olefins like 1-octene (B94956) and 1-decene. researchgate.net

| Catalyst System | Alkylating Agent | Key Findings/Observations | Reference |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃) | Alkyl Halides, Alkenes | Effective but can lead to rearrangements and multiple alkylations. nih.gov | nih.gov |

| WOx/ZrO2 | tert-Butyl Alcohol, 1-Octene, 1-Decene | Highly efficient for alkylation, with potential for industrial application. researchgate.net | researchgate.net |

| Zeolites | 1-Decene | Shape selectivity of zeolites can influence product distribution. sci-hub.se | sci-hub.se |

| Bis(catecholato)germane | Aldehydes, β-Nitrostyrene | Acts as an effective Lewis acid catalyst for alkylation of indoles, suggesting potential for phenol alkylation. nih.gov | nih.gov |

| Silica (B1680970) Supported Preyssler Heteropoly Acid | 1-Decene | Used for the alkylation of benzene (B151609), demonstrating applicability for long-chain olefin activation. researchgate.net | researchgate.net |

For applications requiring specific stereoisomers of this compound, stereoselective synthetic methods are essential. While the catechol moiety itself is achiral, the introduction of substituents or the synthesis of related cyclic structures can create chiral centers.

One powerful strategy for creating vicinal diols with high stereocontrol is through the asymmetric dihydroxylation of an alkene precursor. wikipedia.orgorganic-chemistry.org For example, a precursor like 4-dec-9-enylbenzene could potentially be dihydroxylated at the terminal double bond to introduce a chiral diol. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) as a catalyst with a chiral ligand and a co-oxidant like N-methylmorpholine N-oxide (NMO), is a well-established method for this transformation. wikipedia.org

Another approach involves the asymmetric epoxidation of an allylic alcohol, followed by ring-opening of the epoxide. rsc.orgyoutube.comdalalinstitute.com The Sharpless asymmetric epoxidation, which utilizes a titanium tetra(isopropoxide) catalyst, diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant, is a cornerstone of this strategy. wikipedia.orgdalalinstitute.com This method provides access to highly enantiomerically enriched epoxy alcohols, which can be further converted to diols.

Carbon-carbon coupling reactions also offer a pathway to stereochemically defined diols. organic-chemistry.orgorganic-chemistry.org For instance, the pinacol (B44631) coupling reaction can form a 1,2-diol through the reductive coupling of two carbonyl compounds. Enantioselective versions of these reactions, often employing chiral catalysts, can produce diols with high diastereoselectivity and enantioselectivity. organic-chemistry.org

| Method | Typical Reagents | Description | Reference |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand, NMO | Converts alkenes to syn-diols with high enantioselectivity. wikipedia.org | organic-chemistry.orgwikipedia.org |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄, DET, TBHP | Creates chiral epoxy alcohols from allylic alcohols, which can be opened to form diols. wikipedia.orgdalalinstitute.com | wikipedia.orgdalalinstitute.com |

| Catalytic Enantioselective Diboration | Bis(catecholato)diboron, Chiral Rh or Pt catalyst | Addition of two boron groups across a double bond, followed by oxidation to the diol. organic-chemistry.org | organic-chemistry.org |

| Pinacol Coupling | Low-valent Titanium | Reductive coupling of aldehydes or ketones to form 1,2-diols. organic-chemistry.org | organic-chemistry.org |

The formation of the catechol (1,2-diol) functionality on the benzene ring can be achieved through various oxidative and reductive pathways.

Oxidative Pathways: A common industrial method for catechol synthesis involves the direct oxidation of phenol. This is often carried out using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov However, this reaction typically produces a mixture of catechol and its isomer, hydroquinone (B1673460). More selective methods have been developed, such as the palladium-catalyzed silanol-directed C-H oxygenation of phenols, which can provide catechols with high regioselectivity. nih.gov Another strategy involves the oxidation of phenols to ortho-quinones, followed by a subsequent reduction to yield the catechol. nih.gov Biocatalytic approaches, using enzymes like tyrosinase, can also hydroxylate phenols at the ortho position to form catechols. researchgate.netpkusz.edu.cn

Reductive Pathways: Reductive routes to catechols are less common but can be employed in specific contexts. For instance, certain di-substituted benzene derivatives can be reduced to form the catechol ring system. In some microbial degradation pathways, hydroquinone and catechol can be interconverted, with evidence suggesting that catechol can be formed via reductive dehydroxylation of other intermediates. d-nb.info

A combined oxidative and reductive strategy has also been proposed for the biosynthesis of diols, where one hydroxyl group is introduced via an oxidative pathway and the other through a reductive pathway, overcoming thermodynamic barriers associated with direct oxidation or reduction. nih.gov

Derivatization and Functionalization Strategies for this compound Analogues

Once this compound is synthesized, its catechol moiety provides a versatile platform for further chemical modification. These modifications are crucial for creating analogues with modulated activity or for developing probes for specific research applications.

The biological or chemical activity of this compound can be fine-tuned by synthesizing derivatives with additional substituents on the aromatic ring or modifications to the decyl chain.

The synthesis of various alkyl-substituted catechols has shown that the length and branching of the alkyl chain can significantly impact properties such as antibacterial activity. nih.gov For example, studies on a series of monoalkyl catechols demonstrated that activity increased with the length of the alkyl chain. nih.gov Therefore, synthesizing analogues of this compound with different alkyl chain lengths (e.g., octyl, dodecyl) or with branched alkyl groups could be a viable strategy to modulate its activity.

Furthermore, introducing other functional groups onto the aromatic ring, such as halogens, nitro groups, or additional hydroxyl or alkoxy groups, can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced or novel activities. These derivatives can be prepared through standard electrophilic aromatic substitution reactions, although the directing effects of the existing hydroxyl and alkyl groups must be carefully considered.

The catechol group is a well-known chelating agent for various metal ions and can also participate in a range of chemical reactions, making it a useful handle for targeted modifications.

One notable application is the synthesis of benzoxazoles. In a multicomponent reaction, catechols can be coupled with benzyl (B1604629) alcohols and ammonium (B1175870) acetate (B1210297) in the presence of an iron(III) catalyst to form 2-substituted benzoxazole (B165842) derivatives. acs.org This transformation allows for the incorporation of the this compound scaffold into more complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Another emerging area is the use of catechol derivatives in catalysis and materials science. For example, alkylbis(catecholato)silicates, prepared from the reaction of catechols with alkyltrimethoxysilanes, have been employed as alkyl radical sources in photoredox/nickel dual catalysis for C-C cross-coupling reactions. gelest.com This demonstrates how the catechol moiety can be used to create novel reagents for organic synthesis.

The synthesis of decane-1,2-diol derivatives has also been explored for potential antitumor applications, highlighting the interest in long-chain diol structures for biomedical research. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product Class | Potential Application | Reference |

|---|---|---|---|---|---|

| Multicomponent Coupling | Catechol, Benzyl alcohol, Ammonium acetate | Fe(NO₃)₃·9H₂O, DDQ | Benzoxazoles | Medicinal Chemistry, Materials Science | acs.org |

| Silicate Formation | Catechol, Alkyltrimethoxysilane | Triethylamine or Diisopropylamine | Alkylbis(catecholato)silicates | Reagents for C-C Cross-Coupling Reactions | gelest.com |

| Multicomponent Coupling | Catechols, Ammonium acetate, Ketones/Alkenes/Alkynes | I₂-DMSO | Benzoxazoles | Synthesis of Heterocycles | researchgate.net |

Reaction Mechanisms of this compound in Controlled Chemical Environments

The reactivity of this compound is largely dictated by the catechol (1,2-diol) moiety, which is susceptible to a range of chemical transformations. In controlled laboratory settings, the primary reactions involve the oxidation of the diol group. These transformations can be broadly categorized into oxidative cleavage reactions that break the carbon-carbon bond of the diol and radical-mediated processes that involve single-electron transfers.

The oxidative cleavage of 1,2-diols, also known as vicinal diols, is a fundamental reaction in organic synthesis that breaks a carbon-carbon bond to form two new carbonyl groups. masterorganicchemistry.com For this compound, this reaction targets the bond between the two hydroxyl-bearing carbons on the benzene ring.

One of the most common and efficient reagents for this transformation is periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). ucalgary.ca The reaction proceeds through a cyclic periodate ester intermediate. ucalgary.cawikipedia.orgchemistrysteps.com The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol onto the iodine atom of the periodate, forming the cyclic ester. This intermediate then undergoes a concerted rearrangement of electrons, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. ucalgary.ca The geometry of the diol is crucial; cis-diols or diols that can adopt a syn-periplanar conformation react much faster because they can readily form the cyclic intermediate. chemistrysteps.com

In the case of catechols like this compound, periodate oxidation can lead to the formation of a 1,2-benzoquinone. wikipedia.org However, under more vigorous conditions or with other strong oxidizing agents, the aromatic ring itself can be cleaved. For instance, treatment of catechols with reagents like performic acid in the presence of an iron catalyst can lead to the formation of muconic acid derivatives through the cleavage of the aromatic ring. rsc.org Ozonolysis (O₃), another powerful oxidative cleavage method, can also break the carbon-carbon double bonds within the benzene ring, ultimately leading to carboxylic acids after an oxidative workup. masterorganicchemistry.comlibretexts.org

The products of the oxidative cleavage of this compound would depend on the specific reagents and reaction conditions employed.

Table 1: Reagents for Oxidative Cleavage of 1,2-Diols and Expected Products

| Reagent(s) | Intermediate | Expected Product Type from this compound |

| Sodium periodate (NaIO₄) | Cyclic periodate ester | 4-Decyl-1,2-benzoquinone |

| Performic acid (HCOOOH) / Iron catalyst | Not applicable | Muconic acid derivative |

| Ozone (O₃), followed by oxidative workup (e.g., H₂O₂) | Ozonide | Carboxylic acids |

| Potassium permanganate (B83412) (KMnO₄) | Not applicable | Further oxidized products, potentially ring-opened |

The catechol structure of this compound makes it highly susceptible to radical-mediated transformations. Phenolic compounds, and especially catechols, are well-known for their ability to act as radical scavengers. tandfonline.comnih.gov This activity stems from their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing the radical and forming a more stable phenoxyl radical (in this case, a semiquinone radical).

The mechanism of radical scavenging by a catechol involves a stepwise process. researchgate.net

Hydrogen Atom Transfer (HAT): The catechol donates a hydrogen atom from one of its -OH groups to a free radical (R•), forming a semiquinone radical and a stable molecule (RH).

Second Radical Scavenging: The resulting semiquinone radical can then react with a second free radical. This can occur via another HAT process or by direct combination, ultimately leading to the formation of a stable ortho-quinone. researchgate.net

This ability to quench two radicals makes catechols efficient antioxidants. researchgate.net The presence of the electron-donating decyl group on the aromatic ring of this compound can further enhance this radical scavenging activity by stabilizing the resulting phenoxyl radical.

Under certain conditions, these radical intermediates can participate in other transformations. For example, in the presence of oxygen, the semiquinone radical can be oxidized to a quinone while generating superoxide (B77818) radicals. Conversely, some radical-mediated reactions can be initiated on the alkyl side chain, although the phenolic hydrogens are generally more reactive towards radical abstraction. Controlled radical-mediated C-H functionalization is a known method for creating new bonds at positions that are otherwise unreactive, and similar principles could theoretically be applied to the decyl chain of this compound under specific catalytic conditions. nih.gov

Table 2: Key Radical Species in the Transformation of this compound

| Radical Species | Formation | Role/Significance |

| Semiquinone radical | Hydrogen atom donation from the catechol to a free radical. | A relatively stable radical intermediate; can scavenge a second radical. |

| Quinone | Oxidation of the semiquinone radical or reaction with a second radical. | A stable, non-radical product of the scavenging process. |

| Peroxyl radicals (ROO•) | Reaction of alkyl radicals with oxygen. | Can be involved in autoxidation chain reactions. acs.org |

Molecular and Electronic Structure Investigations

Computational Chemistry and Theoretical Modeling of 4-Decylbenzene-1,2-diol

Computational methods are powerful tools for elucidating the intricacies of molecular structure, stability, and dynamics.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and properties of catechol derivatives. DFT calculations can predict molecular geometries, electronic energies, and orbital distributions, which are crucial for interpreting chemical reactivity and spectroscopic data. researchgate.netnih.gov For instance, studies on similar phenolic compounds have shown that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict geometric parameters and vibrational frequencies. researchgate.netiarjset.com The electronic properties of benzene-1,2-diol derivatives are significantly influenced by substituents on the aromatic ring. acs.org Electron-donating groups, like the decyl group, are expected to increase the electron density of the aromatic ring, which in turn affects the molecule's frontier molecular orbitals (HOMO and LUMO) and its reactivity. acs.org DFT calculations allow for the quantification of these effects, providing insights into the molecule's potential for charge transfer interactions. researchgate.netals-journal.com The choice of functional and basis set in DFT calculations is critical for obtaining results that correlate well with experimental data. nih.govrsc.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For this compound, the primary sources of conformational flexibility are the rotation around the C-C bonds of the decyl chain and the orientation of the hydroxyl groups. The long alkyl chain can adopt numerous conformations, with the all-trans (anti) conformation generally being the most stable in the absence of specific intermolecular interactions. lumenlearning.com The relative orientation of the two hydroxyl groups on the benzene (B151609) ring is also crucial. Intramolecular hydrogen bonding between the hydroxyl groups can significantly influence the preferred conformation of the catechol moiety. researchgate.netresearchgate.net

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the decyl chain. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). researchgate.netugm.ac.id The chemical shifts and coupling patterns of these protons would confirm the 1,2,4-trisubstitution pattern on the benzene ring. The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net The decyl chain would give rise to a series of signals in the aliphatic region (typically 0.8-2.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the methylene (B1212753) groups appearing as a complex series of multiplets. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The aromatic carbons would resonate in the region of 110-150 ppm, with the carbons bearing the hydroxyl groups appearing at the downfield end of this range. researchgate.netugm.ac.id The carbons of the decyl chain would appear in the aliphatic region (typically 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 125 |

| Aromatic C-O | - | 140 - 150 |

| Aromatic C-Alkyl | - | 130 - 140 |

| Phenolic OH | Variable (broad) | - |

| Alkyl CH₂ (adjacent to ring) | 2.4 - 2.7 | 35 - 40 |

| Alkyl (CH₂)₈ | 1.2 - 1.6 | 22 - 32 |

| Alkyl CH₃ | 0.8 - 1.0 | 10 - 15 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding. iarjset.com The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the decyl chain would be observed in the 2850-2960 cm⁻¹ region. plus.ac.at Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. iarjset.com The C-O stretching and O-H bending vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. surfacesciencewestern.com While the O-H stretch is often weak in Raman spectra, the aromatic C=C stretching bands are typically strong and provide clear fingerprints for the substituted benzene ring. spectroscopyonline.com The symmetric C-H stretching vibrations of the decyl chain would also be prominent. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the decyl chain. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| O-H Bend | 1300 - 1400 | FT-IR |

Mass Spectrometry (MS) for Elucidating Reaction Products and Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize the products and metabolites of chemical reactions involving this compound. This method provides crucial information about the molecular weight and structure of the resulting compounds by analyzing their mass-to-charge ratio (m/z). chemguide.co.uklibretexts.org

In a typical mass spectrometry experiment, molecules are first ionized, forming molecular ions (M+). These ions can then fragment into smaller, characteristic pieces. The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint that aids in the identification of the original compound and its derivatives. chemguide.co.uksavemyexams.com

For aromatic compounds like this compound, the molecular ion peak is often strong due to the stability of the benzene ring. libretexts.org Common fragmentation patterns for similar phenolic compounds involve the loss of small, stable molecules or radicals. For instance, the fragmentation of the molecular ion can occur through the cleavage of the decyl side chain or the loss of hydroxyl groups. The long alkyl chain can lead to a series of fragment peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

When this compound undergoes metabolic reactions, such as hydrolysis, methylation, or conjugation, the resulting metabolites can be identified by comparing their mass spectra to that of the parent compound. nih.gov For example, a methylation reaction would result in a metabolite with a molecular weight that is 14 Da higher than the parent compound. nih.gov Similarly, conjugation with a molecule like cysteine would lead to a significant increase in molecular weight. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to separate complex mixtures of reaction products and metabolites before they are introduced into the mass spectrometer. lcms.czmdpi.com This separation is crucial for the accurate identification of individual components in a mixture. uba.ar High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the ions, further aiding in the identification of unknown metabolites. uba.ar

Table 1: Hypothetical Mass Spectrometry Data for this compound and its Potential Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Potential Metabolic Reaction |

| This compound | C₁₆H₂₆O₂ | 250.38 | 250 [M]⁺, 232 [M-H₂O]⁺, 123, 109 | - |

| Methylated this compound | C₁₇H₂₈O₂ | 264.41 | 264 [M]⁺, 249 [M-CH₃]⁺, 137 | Methylation |

| Hydroxylated this compound | C₁₆H₂₆O₃ | 266.38 | 266 [M]⁺, 248 [M-H₂O]⁺, 139 | Hydroxylation |

| Glucuronidated this compound | C₂₂H₃₄O₈ | 426.50 | 426 [M]⁺, 250 [M-glucuronide]⁺ | Glucuronidation |

This table is for illustrative purposes and the m/z values are hypothetical.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. wikipedia.org This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, known as electronic transitions. libretexts.orgkhanacademy.org The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light. wikipedia.org

For this compound, the primary chromophore is the benzene ring. The electronic transitions in aromatic compounds like this are typically π → π* transitions, which involve the excitation of electrons from pi (π) bonding orbitals to pi-antibonding (π) orbitals. askfilo.com The presence of hydroxyl groups (auxochromes) on the benzene ring can influence the wavelength and intensity of these absorptions. matanginicollege.ac.in These auxochromes have non-bonding electrons (n) that can also participate in electronic transitions, specifically n → π transitions. matanginicollege.ac.in

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. rsc.org The position of the maximum absorbance (λmax) is influenced by the solvent used and the presence of functional groups. uomustansiriyah.edu.iq The benzene ring itself exhibits strong absorption bands, and the hydroxyl substituents can cause a shift in these bands to longer wavelengths (a bathochromic or red shift). shimadzu.com

The intensity of the absorption is related to the concentration of the compound in the solution and is quantified by the molar absorptivity (ε), also known as the molar extinction coefficient. shimadzu.com Changes in the UV-Vis spectrum can be used to monitor chemical reactions, such as the degradation or transformation of this compound, as the electronic structure of the molecule changes. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~280 | ~2,500 | π → π |

| Hexane | ~275 | ~2,300 | π → π |

| Water | ~282 | ~2,600 | π → π* |

This table presents expected values based on similar phenolic compounds and is for illustrative purposes.

Mechanistic Studies of Biological Interactions in Vitro and Non Human in Vivo

Elucidation of Antioxidant Mechanisms

The antioxidant capacity of 4-Decylbenzene-1,2-diol is fundamentally linked to its catechol structure, which can neutralize free radicals through various chemical pathways. The presence of the decyl group, a ten-carbon alkyl chain, influences its solubility and interaction with lipid environments, which can modulate its antioxidant efficacy.

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.netnih.gov

In the Hydrogen Atom Transfer (HAT) pathway, the antioxidant molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby quenching the radical's reactivity. mdpi.comnih.gov The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this mechanism; a lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. pan.olsztyn.pl For catechol derivatives, the formation of an intramolecular hydrogen bond in the resulting phenoxyl radical stabilizes it, making the initial hydrogen donation more favorable. canada.ca

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. researchgate.netmdpi.com This is often followed by proton transfer (SET-PT) or preceded by proton loss (Sequential Proton Loss Electron Transfer - SPLET), particularly in polar solvents. mdpi.comnih.gov The ionization potential of the antioxidant is a key determinant in the SET mechanism. researchgate.net While both HAT and SET can occur, the dominant pathway is often influenced by the solvent, the nature of the free radical, and the specific structure of the antioxidant. nih.gov For many phenolic compounds, HAT is the more favored mechanism in non-polar or lipid environments. hueuni.edu.vn

The efficiency of this compound as a radical scavenger is determined by the kinetics of its reaction with various radical species. While specific kinetic data for 4-decybenzene-1,2-diol is not extensively documented, studies on analogous compounds provide valuable insights. For instance, the reaction rates of phenolic antioxidants with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) are often used to quantify their scavenging activity. mdpi.comnih.gov

Computational studies on similar phenolic compounds have been used to predict reaction rate constants. For example, theoretical calculations for some phenolic derivatives have shown rate constants for scavenging methylperoxyl radicals in the order of 108 M−1 s−1 in polar environments. scholaris.ca The long alkyl chain of this compound would likely enhance its solubility in lipid phases, potentially increasing its effectiveness in protecting cell membranes from lipid peroxidation. The kinetics of radical scavenging by phenolic compounds are influenced by factors such as the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.gov

Table 1: Theoretical Kinetic Parameters for Radical Scavenging by Phenolic Compounds (Illustrative Data)

| Compound Type | Radical | Mechanism | Rate Constant (k) in M-1s-1 | Reference |

| Catechol Derivative | Peroxyl Radical | HAT | ~106 - 107 | canada.cad-nb.info |

| Substituted Phenol (B47542) | DPPH Radical | Mixed HAT/SET | ~104 - 105 | nih.gov |

| Phenolic Acid | Methylperoxyl Radical | SPLET (in water) | ~108 | scholaris.ca |

Note: This table presents illustrative data from studies on analogous phenolic compounds to indicate the potential range of kinetic parameters.

In cellular models, this compound is expected to mitigate oxidative stress by directly scavenging reactive oxygen species (ROS) and potentially by modulating endogenous antioxidant defense systems. nih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to neutralize them. mdpi.com

By reducing the levels of damaging free radicals, this compound can help prevent oxidative damage to crucial cellular components like lipids, proteins, and DNA. oatext.com In vitro studies on other phenolic antioxidants have demonstrated their ability to protect cells from oxidative damage induced by various stressors. nih.gov For example, some antioxidants have been shown to upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase through signaling pathways like the Nrf2/HO-1 pathway. nih.gov While direct evidence for this compound is pending, its catechol structure strongly suggests a protective role against cellular oxidative stress.

Investigation of Antimicrobial Mechanisms of Action

The antimicrobial properties of this compound are attributed to its phenolic nature and the presence of the decyl side chain, which facilitates interaction with microbial cell structures.

A primary mechanism of antimicrobial action for phenolic compounds, including catechol derivatives, is the disruption of the microbial cell membrane. mdpi.commdpi.com The lipophilic decyl group of this compound would enhance its ability to intercalate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structural integrity, leading to increased permeability. nih.gov

Studies on the structurally similar compound, 4-allylbenzene-1,2-diol, have demonstrated its ability to damage the cell membrane of various plant pathogens. nih.gov This damage results in the leakage of intracellular components, such as ions and macromolecules, ultimately leading to cell death. nih.govfrontiersin.org Scanning electron microscopy of bacteria treated with 4-allylbenzene-1,2-diol revealed morphological changes like concavities and perforations, indicative of membrane disruption. nih.gov It is highly probable that this compound acts via a similar mechanism, with the longer decyl chain potentially leading to even more pronounced membrane-disrupting effects.

Table 2: Antimicrobial Activity of a Structurally Similar Compound, 4-Allylbenzene-1,2-diol (Illustrative Data)

| Pathogen | MIC (µmol/L) | Mechanism of Action | Reference |

| Xanthomonas oryzae pv. oryzae | 333.75 | Cell membrane damage, increased permeability | nih.gov |

| Xanthomonas axonopodis pv. citri | 333.75 - 667.5 | Cell membrane damage | nih.gov |

| Pectobacterium carotovorum | 667.5 - 1335 | Not specified | nih.gov |

Note: This table shows data for 4-allylbenzene-1,2-diol to illustrate the potential antimicrobial efficacy and mechanism of a similar catechol derivative. MIC = Minimum Inhibitory Concentration.

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which offers protection against antimicrobial agents and host immune responses. nih.govpensoft.net The ability to inhibit biofilm formation is a significant attribute for a potential antimicrobial agent.

Phenolic compounds have been shown to interfere with biofilm formation through various mechanisms. chiet.edu.eg Research on 4-allylbenzene-1,2-diol has shown that it can prevent the formation of biofilms in Xanthomonas oryzae pv. oryzae. nih.gov This inhibition is associated with a reduction in the production of extracellular polysaccharides (EPS), which are a major component of the biofilm matrix, and a limitation of bacterial motility. nih.gov Given these findings, this compound, with its lipophilic side chain, is also expected to exhibit anti-biofilm activity, potentially by interfering with the initial attachment of bacteria to surfaces or by disrupting the signaling pathways involved in biofilm development. chiet.edu.eg

Differential Susceptibility across Microbial Strains

No studies were identified that investigated the antimicrobial activity of this compound against a range of microbial strains to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Analysis of Anti-Inflammatory Mechanisms in Cellular Systems

Detailed research into the anti-inflammatory properties of this compound is not present in the current body of scientific literature. Therefore, the following sub-sections cannot be elaborated upon:

Crosstalk with NF-κB and AP1 Signaling Pathways:Research on the interaction of this compound with the NF-κB and AP1 signaling pathways, which are central to the regulation of inflammatory gene expression, is currently absent from scientific publications.

While research exists for structurally related compounds such as other alkyl-substituted catechols and benzene-1,2-diol derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of this information. Further research is required to elucidate the specific biological and pharmacological properties of this compound.

Exploration of Anti-Proliferative and Apoptotic Mechanisms (non-clinical models)

Induction of Apoptosis in Cancer Cell Lines

This compound has demonstrated the ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. wikipedia.org Apoptosis is a crucial process for removing unwanted or damaged cells and its dysregulation is a hallmark of cancer. wikipedia.orgcellsignal.com The induction of apoptosis by this compound suggests its potential as an anti-cancer agent.

Studies have shown that a related compound, 4-nerolidylcatechol (B1236061) (4-NRC), induces apoptosis in p53-null K562 leukemic cells. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, were observed in K562 cells treated with 4-NRC. nih.gov Furthermore, an increase in phosphatidylserine (B164497) externalization and the sub-G1 cell population are indicative of apoptosis. nih.gov

Another related compound, 3-decylcatechol (DC), a derivative of urushiol (B600771), has been shown to induce autophagic cell death in human hepatocellular carcinoma (HCC) Huh7 cells. nih.gov This process involves the formation of autophagosomes and is linked to the activation of the endoplasmic reticulum (ER) stress response. nih.gov

The table below summarizes the cytotoxic effects of 4-nerolidylcatechol on different cell lines.

| Cell Line | IC50 Value (µM) |

| Lymphocytes | 11.40 |

| K562 (chronic myelogenous leukemia) | 27.31 |

| HL-60 (promyelocytic leukemia) | 15.93 |

| Jurkat (T-cell leukemia) | 15.70 |

| Data from a study on 4-nerolidylcatechol, a related catechol derivative. nih.gov |

Influence on Cellular Signaling Pathways Associated with Cell Death and Proliferation

The pro-apoptotic effects of this compound and its analogs are mediated through their influence on various cellular signaling pathways. These pathways are complex networks that control cell fate, including proliferation and death. frontiersin.orgcellsignal.comresearchgate.netyoutube.com

Mitochondrial-Dependent Mechanisms: 4-Nerolidylcatechol (4-NRC) has been found to trigger the intrinsic pathway of apoptosis, which is centered around the mitochondria. wikipedia.orgnih.govnih.gov Treatment with 4-NRC leads to a decrease in mitochondrial activity and membrane depolarization. nih.gov This disruption of mitochondrial function results in the release of cytochrome c into the cytosol, which then activates a cascade of caspases, ultimately leading to cell death. wikipedia.orgnih.gov Specifically, an increase in the activity of caspases-3/7, -8, and -9 has been observed. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, 4-NRC can cause cell cycle arrest at the G0/G1 phase. nih.gov This is achieved by reducing the expression of cyclin D1, a key protein involved in cell cycle progression. nih.gov

Endoplasmic Reticulum (ER) Stress and Autophagy: The urushiol derivative, 3-decylcatechol (DC), activates the ER stress response in hepatocellular carcinoma cells. nih.gov This leads to the upregulation of p62 transcription through the IRE1α/JNK/c-jun pathway, a key component of the unfolded protein response (UPR). nih.govresearchgate.net The activation of this pathway, along with the inhibition of the mTOR signaling pathway, promotes the formation of autophagosomes and ultimately leads to autophagic cell death. nih.govcellmolbiol.org

Role of Reactive Oxygen Species (ROS): The production of reactive oxygen species (ROS) is also implicated in the apoptotic mechanism of 4-NRC. nih.gov Pre-treatment with a ROS scavenger, N-acetyl-l-cysteine, partially blocked the apoptotic effects of 4-NRC, indicating that ROS-mediated mechanisms contribute to its cytotoxicity, although other pathways are also involved. nih.gov

The following diagram illustrates the proposed mechanism of 4-NRC-induced apoptosis:

Figure 1: Proposed Multi-Target Mechanism of 4-NRC-Induced ApoptosisThis diagram is based on the findings from a study on 4-nerolidylcatechol. nih.gov

Enzymatic and Receptor Binding Studies

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. nih.govmdpi.com Its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Several studies have investigated the tyrosinase inhibitory potential of various compounds, including those structurally related to this compound.

While direct studies on this compound are limited, research on similar phenolic compounds provides insights. For instance, 4-n-butylresorcinol is a potent inhibitor of human tyrosinase with an IC50 value of 21 μmol/L. nih.gov In comparison, kojic acid, a well-known tyrosinase inhibitor, has an IC50 of approximately 500 μmol/L. nih.gov Another study identified (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one as a potent competitive inhibitor of mushroom tyrosinase, with an IC50 value of 0.013 μM for tyrosine hydroxylase activity. mdpi.com

The inhibitory mechanism often involves the interaction of the compound with the active site of the tyrosinase enzyme, which contains copper ions. nih.govmdpi.com The type of inhibition can be competitive, noncompetitive, or mixed, depending on the specific inhibitor. nih.govthieme-connect.dejmp.ir

The table below compares the tyrosinase inhibitory activity of various compounds.

| Compound | IC50 Value | Type of Inhibition |

| 4-n-Butylresorcinol | 21 μmol/L (human tyrosinase) | Not specified |

| Kojic Acid | ~500 μmol/L (human tyrosinase) | Not specified |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 μM (mushroom tyrosinase, monophenolase) | Competitive |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 µM | Not specified |

| Data compiled from multiple sources. nih.govnih.govmdpi.com |

Interaction with Specific Enzyme Systems

Beyond tyrosinase, catechols and related phenolic compounds can interact with a variety of other enzyme systems. For example, some phenolic lipids have been shown to possess antioxidant properties, which may involve interactions with enzymes involved in cellular redox balance. nih.gov

The enzymatic synthesis of polymers like polyaniline can be catalyzed by enzymes such as soybean peroxidase in the presence of phenolic compounds. researchgate.net This indicates a potential interaction between this compound and peroxidase enzymes.

Ligand-Receptor Binding Affinity and Specificity (non-clinical models)

The biological effects of a compound are often initiated by its binding to specific cellular receptors. The strength of this interaction is quantified by the binding affinity, typically represented by the dissociation constant (KD). malvernpanalytical.comfrontiersin.org A lower KD value indicates a higher binding affinity. malvernpanalytical.com

While specific ligand-receptor binding studies for this compound are not extensively documented in the provided context, the principles of ligand-receptor interactions are fundamental to understanding its biological activity. nih.govplos.orgnih.govpreprints.org The binding affinity and specificity are determined by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces between the ligand and the receptor's binding site. malvernpanalytical.com

For instance, studies on the α2A-adrenoceptor have shown how specific amino acid residues within the receptor's transmembrane domains are crucial for ligand binding and receptor activation. nih.gov Similarly, the binding of ligands to the sigma-1 receptor has been investigated through competitive binding assays, revealing nanomolar affinities for certain compounds. mdpi.com

The modular nature of some ligand-receptor interfaces allows for variations in binding affinity without compromising specificity. nih.gov This principle could be relevant to how this compound and its analogs interact with their respective cellular targets.

Biochemical and Metabolic Pathways Non Human Systems

Biosynthesis of 4-Decylbenzene-1,2-diol in Natural Sources (if applicable)

While direct evidence for the biosynthesis of this compound in specific natural sources is not extensively documented in current literature, the formation of structurally similar 4-alkylcatechols is known to occur. The biosynthesis of catechols in nature often involves the ortho-hydroxylation of corresponding phenols, a reaction catalyzed by enzymes like tyrosinase (EC 1.14.18.1). mdpi.com Tyrosinase, a dicopper oxidase, facilitates the conversion of monophenols to ortho-diphenols (catechols). mdpi.com Research has demonstrated that tyrosinase can act on various 4-alkylphenols with extended side chains, up to and including 4-n-nonylphenol, to form the corresponding ortho-quinones, which can be reduced to catechols. mdpi.com This enzymatic capability suggests a plausible biosynthetic route for this compound from its precursor, 4-decylphenol, in organisms possessing the necessary enzymes.

Furthermore, nature provides examples of similar long-chain alkylcatechols. Urushiol (B600771), a primary component in plants of the Toxicodendron genus, is a phenolic lipid that includes derivatives of catechol with long alkyl or alkenyl chains, such as 3-decylcatechol. nih.gov Additionally, other related compounds like 4-allylbenzene-1,2-diol have been isolated from plants such as Piper austrosinense, highlighting the existence of biosynthetic pathways for catechol derivatives in the plant kingdom. mdpi.com In fungi, secondary metabolite production can lead to a vast array of aromatic compounds, and some endophytic fungi are known to produce terpenoid and phenolic compounds. mdpi.comuonbi.ac.ke The general metabolic pathways for producing aromatic compounds, such as the shikimic acid pathway in plants and the malonic acid pathway in microorganisms, provide the foundational precursors for these molecules. researchgate.net

Metabolic Transformations of this compound in Model Organisms or Microbial Systems

The biodegradation of alkyl-substituted aromatic compounds, including alkylphenols and alkylcatechols, has been studied in various microorganisms, particularly in bacteria from the genera Rhodococcus and Pseudomonas. nih.govnih.govresearchgate.net These organisms have developed sophisticated catabolic pathways to utilize such compounds as a sole source of carbon and energy. nih.govmdpi.com The degradation process typically begins with the conversion of the initial substrate into a central intermediate, like an alkylcatechol, which is then subjected to aromatic ring cleavage. researchgate.netgoettingen-research-online.de

The enzymatic degradation of 4-alkylcatechols, the class of compounds to which this compound belongs, predominantly proceeds via a meta-cleavage pathway. nih.govfrontiersin.org This pathway is distinct from the ortho-cleavage pathway used for unsubstituted phenol (B47542) and catechol. nih.govrsc.org

The key steps and enzymes involved are:

Initial Hydroxylation: In many cases, the degradation pathway starts from a 4-alkylphenol. A two-component flavin-dependent monooxygenase, often an alkylphenol hydroxylase, catalyzes the hydroxylation of the 4-alkylphenol to produce a 4-alkylcatechol (in this case, this compound). nih.govfrontiersin.org In Rhodococcus, this enzyme is encoded by the aphA and aphB genes. nih.gov

Ring Cleavage: The central step is the cleavage of the aromatic ring of the 4-alkylcatechol. This is performed by a specific type of enzyme called a catechol 2,3-dioxygenase or extradiol dioxygenase. nih.govnih.gov This enzyme attacks the bond adjacent (extradiol) to the two hydroxyl groups, incorporating both atoms of an oxygen molecule to break the ring. In Rhodococcus rhodochrous EP4, this enzyme is encoded by the aphC gene. nih.govfrontiersin.org Studies on Pseudomonas sp. strain KL28 show that its catechol 2,3-dioxygenase preferentially oxidizes 4-alkylcatechols via proximal (2,3) cleavage. nih.gov

Downstream Metabolism: The resulting ring-fission product, a hydroxymuconic semialdehyde derivative, is further metabolized through a series of enzymatic reactions involving hydrolases, dehydrogenases, and other enzymes to ultimately yield intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA. goettingen-research-online.de

In bacteria like Rhodococcus, the genes encoding this entire meta-cleavage pathway for 4-alkylphenols (designated as aph genes) are often clustered together in a genomic island, suggesting a specialized, transferable genetic system for the degradation of these compounds. nih.govfrontiersin.org

Several bacterial strains have been identified and characterized for their ability to degrade long-chain alkylphenols and related compounds, providing a model for the biodegradation of this compound.

Rhodococcus Species: Strains like Rhodococcus rhodochrous EP4 and Rhodococcus jostii RHA1 are notable for their ability to utilize 4-alkylphenols as growth substrates. nih.govnih.gov These bacteria catabolize 4-alkylphenols exclusively through the meta-cleavage of the corresponding 4-alkylcatechol intermediate. nih.govfrontiersin.org Deletion of the gene for the extradiol dioxygenase (aphC) in these strains prevents their growth on 4-alkylphenols, confirming the essential role of this pathway. nih.govfrontiersin.org The alkylphenol hydroxylase (AphAB) from strain EP4 showed high specific activity for 4-ethylphenol (B45693) and 4-propylphenol. nih.govfrontiersin.org Furthermore, these strains can also O-demethylate alkylguaiacols to form alkylcatechols, which are then funneled into the same meta-cleavage pathway. nih.gov

Pseudomonas Species: Pseudomonas sp. strain KL28 is capable of utilizing a range of 4-n-alkylphenols (from C1 to C5) as its sole carbon source. nih.gov The genetic locus responsible, lap (long-chain alkylphenols), encodes the necessary enzymes, including a multicomponent phenol hydroxylase that converts the alkylphenols to 4-alkylcatechols, and a catechol 2,3-dioxygenase that performs the ring cleavage. nih.gov Other Pseudomonas strains have also been noted for their wide substrate specificity in degrading various alkylcatechols. rsc.org

The table below summarizes findings on the microbial degradation of compounds structurally related to this compound, illustrating the common enzymatic mechanisms.

| Microorganism | Substrate Degraded | Key Intermediate | Key Enzymes / Pathway | Reference |

| Rhodococcus rhodochrous EP4 | 4-Ethylphenol | 4-Ethylcatechol | Alkylphenol Hydroxylase (AphAB), Extradiol Dioxygenase (AphC) / meta-Cleavage | nih.gov, frontiersin.org |

| Rhodococcus jostii RHA1 | 4-Propylguaiacol | 4-Propylcatechol | Cytochrome P450 (AgcA), Alkylcatechol Dioxygenase (AphC) / meta-Cleavage | nih.gov |

| Pseudomonas sp. KL28 | 4-n-Alkylphenols (C1-C5) | 4-Alkylcatechols | Phenol Hydroxylase, Catechol 2,3-Dioxygenase (C23O) / meta-Cleavage | nih.gov |

| Pseudomonas aeruginosa san ai | 2,6-Di-tert-butylphenol | Alkylcatechols | Catechol 1,2-dioxygenase (C12O), Catechol 2,3-dioxygenase (C23O) | rsc.org |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Complex Matrices (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 4-Decylbenzene-1,2-diol from complex sample matrices and achieving accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing this compound due to the compound's polarity and aromatic nature. A reversed-phase HPLC method is typically optimal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The long decyl chain provides significant hydrophobicity, leading to strong retention on the column, while the polar diol group modulates this retention. The addition of a small percentage of acid, such as trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups. researchgate.net Detection is commonly achieved using a UV detector, leveraging the benzene (B151609) ring's strong absorbance in the ultraviolet spectrum, typically around 254 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, providing structural confirmation through mass spectra. However, the direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of polar hydroxyl groups. To overcome this, a derivatization step is typically required to convert the diol into a more volatile and thermally stable form. A common and effective method is esterification with phenylboronic acid (PBA), which selectively reacts with the 1,2-diol to form a stable cyclic boronate ester. agriculturejournals.cznih.gov This derivative is significantly more volatile and exhibits excellent chromatographic behavior, allowing for sensitive detection. agriculturejournals.cz The mass spectrometer detector provides unambiguous identification by comparing the fragmentation pattern of the analyte to known spectral libraries.

Table 1: Comparison of Typical Chromatographic Methods for this compound Analysis

| Parameter | HPLC-UV | GC-MS (with Derivatization) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Stationary Phase | ODS-C18 (4.6 x 150 mm, 5 µm) researchgate.net | DB-5ms fused silica (B1680970) capillary column (e.g., 60 m, 0.32 mm i.d., 0.25 µm film) sci-hub.se |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Trifluoroacetic Acid researchgate.net | Helium, constant flow rate (e.g., 1.5 mL/min) sci-hub.se |

| Derivatization | Not typically required. | Required; e.g., Phenylboronic acid (PBA) to form a cyclic ester. agriculturejournals.cz |

| Detection | UV-Vis Detector (e.g., at 254 nm) researchgate.net | Mass Spectrometer (MS), using Electron Ionization (EI) nih.gov |

| Advantages | Simple sample preparation, robust, suitable for direct analysis. | High specificity and sensitivity, structural confirmation from mass spectra. |

| Limitations | Lower specificity compared to MS. | Requires a derivatization step, which can add complexity and time. |

Electrochemical Sensing and Detection of Catechol Moiety

The 1,2-diol functional group on the benzene ring of this compound constitutes a catechol moiety, which is electrochemically active. This property allows for its detection and quantification using electrochemical sensors. These methods are based on the oxidation of the catechol group to the corresponding o-quinone at an electrode surface, a process that involves the transfer of two electrons and two protons. The resulting current is directly proportional to the concentration of the compound.

To enhance the sensitivity and selectivity of detection, the working electrode is often modified with various materials. These modifications can include conducting polymers, nanomaterials like carbon nanotubes or graphene, and metal nanoparticles. nih.govnih.govresearchgate.net Such modifications increase the electrode's surface area, improve electron transfer kinetics, and can lower the oxidation potential, thereby reducing interferences from other substances in the sample. researchgate.net

Techniques like Cyclic Voltammetry (CV) are used to study the electrochemical behavior of the catechol moiety, while more sensitive methods like Differential Pulse Voltammetry (DPV) are employed for quantitative analysis, offering lower detection limits. nih.govacs.org Research on catechol sensors shows that these methods can achieve high sensitivity, with limits of detection often in the nanomolar to micromolar range. nih.govacs.org

Table 2: Performance of Various Modified Electrodes for Electrochemical Detection of Catechol

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer-Conducting Polymer Hybrid | Cyclic Voltammetry (CV) | Up to 144 | 0.228 µM | acs.org |

| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode | Differential Pulse Voltammetry (DPV) | 0.5 - 7.0 | 0.0039 µM | nih.gov |

| Poly(proline) Modified Graphene Paste Electrode | Differential Pulse Voltammetry (DPV) | Not Specified | 0.87 µM | openchemicalengineeringjournal.com |

| Copper-Polypyrrole on Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified (High Specificity) | nih.gov |

Advanced Titrimetric Methods for Diol Quantification

Titrimetry provides a classic, cost-effective, and accurate method for quantifying the 1,2-diol group in this compound. The most specific and widely used method is an iodometric redox titration based on the Malaprade reaction. metrohm.comlcms.cz

The procedure involves two main steps:

Oxidative Cleavage : The sample containing this compound is treated with a known excess of a periodate (B1199274) solution (e.g., sodium periodate). The periodate selectively cleaves the carbon-carbon bond between the two hydroxyl groups of the 1,2-diol. metrohm.com In this reaction, the diol is oxidized, and one equivalent of the periodate (oxidation state +7) is reduced to iodate (B108269) (oxidation state +5). metrohm.comlcms.cz

Iodometric Titration : After the cleavage reaction is complete (typically after a set reaction time in the dark), the solution is acidified. lcms.cz Potassium iodide is then added. The iodide ions react with both the unreacted excess periodate and the iodate formed during the reaction to produce free iodine. This liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution. metrohm.comlcms.cz A starch indicator is often used to detect the endpoint, which is signaled by the disappearance of the blue starch-iodine complex.

The entire process can be fully automated using modern autotitrators equipped with potentiometric electrodes (like a dPt Titrode) for precise endpoint detection. lcms.czmetrohm.com Automation minimizes handling errors and improves the reproducibility and accuracy of the results. lcms.czmetrohm.com A blank titration, without the analyte, is run in parallel to account for any side reactions, and the amount of diol is calculated from the difference in the volume of titrant consumed by the sample and the blank.

Table 3: Key Reagents and Reactions in Iodometric Titration of 1,2-Diols

| Step | Reagent(s) | Role / Reaction |

|---|---|---|

| 1. Oxidative Cleavage | Sodium Periodate (NaIO₄) | Oxidizing agent that selectively cleaves the 1,2-diol. IO₄⁻ is reduced to IO₃⁻. |

| 2. Iodine Liberation | Sulfuric Acid (H₂SO₄), Potassium Iodide (KI) | Acidifies the medium and provides iodide ions (I⁻) to react with excess IO₄⁻ and formed IO₃⁻, liberating molecular iodine (I₂). |

| 3. Titration | Sodium Thiosulfate (Na₂S₂O₃) | Titrant that reduces the liberated I₂ back to I⁻ ions. |

| 4. Endpoint Detection | Starch Indicator or dPt Titrode | Starch forms a deep blue complex with I₂; the endpoint is the disappearance of this color. A potentiometric electrode detects the change in potential at the equivalence point. |

Structure Activity Relationship Sar Studies

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the alkyl chain attached to the benzene (B151609) ring are critical determinants of the biological activity of alkyl catechols. This is largely due to the influence of the alkyl group on the compound's lipophilicity, which affects its ability to cross cell membranes and interact with molecular targets.

Research on various classes of phenolic compounds has demonstrated a clear relationship between alkyl chain length and biological efficacy, particularly in antioxidant and cytotoxic activities.

Antioxidant Activity: Studies on gallic acid esters show that antioxidant activity is modulated by the length of the alkyl chain. A "cut-off effect" has been observed, where the antioxidant effectiveness in oil-in-water emulsions increases with chain length up to a certain point (e.g., eight carbon atoms) and then decreases. wur.nl For alkyl catechols, a longer chain like the decyl group in 4-Decylbenzene-1,2-diol enhances its lipid solubility, potentially improving its efficacy in protecting cell membranes from lipid peroxidation. However, excessively long chains can lead to decreased mobility and steric hindrance, reducing interaction with free radicals in aqueous environments.

Cytotoxicity: The length of the alkyl chain also significantly impacts cytotoxicity. In a study on amphiphilic selenolane conjugates, it was found that compounds with shorter alkyl chains (e.g., C6) were non-toxic and exhibited protective antioxidant effects in cells. researchgate.net In contrast, conjugates with longer chains (C8 and above) showed significant cytotoxicity, inducing plasma membrane disintegration and necrosis. researchgate.net This suggests that while the lipophilicity imparted by a decyl chain can enhance membrane interaction, it may also lead to membrane disruption and cytotoxic effects at certain concentrations.

Hydrophobicity and General Activity: Quantitative structure-activity relationship (QSAR) studies on drugs with single or double alkyl chains have established that hydrophobicity is a key factor. nih.gov The biological activity often shows a parabolic relationship with alkyl chain length; activity increases as the chain lengthens until an optimal hydrophobicity is reached, after which further increases in chain length lead to decreased activity due to poor water solubility or trapping within lipid bilayers. nih.gov

The branching of the alkyl chain can also influence activity. Branching can alter the molecule's shape and surface area, affecting how it fits into enzyme active sites or interacts with membranes. Generally, a straight chain, like the decyl group, presents a more regular structure that can intercalate more effectively into lipid membranes compared to a branched chain of the same carbon number.

| Compound Class | Alkyl Chain Length | Observed Effect | Reference |

|---|---|---|---|

| Gallic Acid Esters | C1 to C16 | Antioxidant activity peaks around C8, then slightly decreases (cut-off effect). | wur.nl |

| Amphiphilic Selenolanes | C6 | Non-toxic, better antioxidant activity. | researchgate.net |

| Amphiphilic Selenolanes | ≥ C8 | Showed significant cytotoxicity and induced necrosis. | researchgate.net |

| General Double Alkyl Chain Drugs | Variable | Biological activity often shows a parabolic relationship with chain length, linked to hydrophobicity. | nih.gov |

Influence of Catechol Moiety Substitution Patterns on Reaction Pathways and Biological Efficacy

The catechol moiety (benzene-1,2-diol) is the pharmacophore primarily responsible for the antioxidant and redox properties of this compound. Substitutions on this ring system, other than the C4-alkyl chain, can profoundly alter its reactivity and biological efficacy.

Hydroxyl Group Arrangement: The defining feature of the catechol group is the two adjacent hydroxyl (-OH) groups. This arrangement is crucial for its potent radical scavenging ability, as it can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. The presence of a third hydroxyl group, creating a pyrogallol (B1678534) moiety, can further enhance antioxidant activity. mdpi.com Conversely, methylation of one or both hydroxyl groups significantly reduces or eliminates this radical scavenging capacity by preventing hydrogen donation. tandfonline.com

Introduction of Other Substituents: Adding other functional groups to the catechol ring can modulate its electronic properties and steric profile, thereby influencing its antioxidant potential.

Electron-Donating Groups: Groups that donate electrons to the benzene ring can enhance the hydrogen-donating ability of the hydroxyl groups, often leading to increased antioxidant activity.

Electron-Withdrawing Groups: These groups can decrease the antioxidant capacity by making it more difficult for the hydroxyl groups to donate hydrogen atoms.

Sulfur-Containing Substituents: The introduction of thioether groups to the catechol ring has been shown to result in compounds with significant antioxidant activity. mdpi.com The nature of the substituent attached to the sulfur atom can further fine-tune this activity, with heterocyclic groups like thiazole (B1198619) and benzothiazole (B30560) proving effective. mdpi.combeilstein-journals.org

The substitution pattern also dictates the compound's susceptibility to enzymatic modification. For instance, catechol-O-methyltransferase (COMT) is an important enzyme that metabolizes catechols. tandfonline.com The presence and position of other substituents can influence the rate and regioselectivity of this O-methylation, thereby affecting the compound's bioavailability and duration of action. tandfonline.com

| Modification | Effect on Catechol Moiety | Impact on Antioxidant/Radical Scavenging Activity | Reference |

|---|---|---|---|

| O-methylation | Blocks one or both hydroxyl groups. | Reduces or eliminates activity by preventing hydrogen donation. | tandfonline.com |

| Addition of a third -OH group (Pyrogallol) | Increases the number of hydrogen-donating groups. | Generally enhances radical scavenging capacity compared to catechol. | mdpi.com |

| Introduction of Thioether Linker | Adds a sulfur-containing group to the ring. | Can lead to a significant increase in antioxidant activity. | mdpi.com |

| Attachment of Heterocyclic Groups (via S-linker) | Introduces groups like thiazole or benzothiazole. | Can produce highly effective antioxidant compounds. | mdpi.combeilstein-journals.org |

Integration of Computational Modeling in SAR Elucidation

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is an indispensable tool for elucidating the SAR of compounds like this compound. QSAR models build mathematical relationships between the chemical structures of a series of compounds and their measured biological activities. This approach allows for the prediction of activity for new, unsynthesized molecules, thereby guiding rational drug design and optimizing lead compounds. nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A collection of structurally related compounds with experimentally determined biological activities is assembled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: Charges, dipole moments, and energies of frontier orbitals (HOMO/LUMO). nih.gov

Steric Properties: Molecular volume, surface area, and shape indices.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is heavily influenced by features like long alkyl chains.

Topological Properties: Descriptors based on the 2D graph representation of the molecule, such as connectivity indices. nih.gov

Model Building: Statistical methods, ranging from multiple linear regression to advanced machine learning algorithms like artificial neural networks and deep learning, are used to create a mathematical equation that correlates the descriptors with biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov

For benzene derivatives, QSAR studies have successfully identified key determinants of activity. For example, analyses of alkyl benzenes have shown that electronic structural properties, particularly those related to frontier orbitals, are important for determining rates of metabolism by enzymes like cytochrome P450. nih.gov By applying these computational techniques to a series of alkyl catechols, researchers can quantify the precise contributions of the decyl chain's length and the catechol's electronic features to a specific biological endpoint, accelerating the discovery of more potent and selective compounds. digitellinc.com

Future Research Directions and Applications for 4 Decylbenzene 1,2 Diol in Scientific Domains

The unique chemical structure of 4-Decylbenzene-1,2-diol, featuring a catechol head and a long aliphatic tail, positions it as a compound of significant interest for future scientific exploration. Its potential applications span from medicinal chemistry to materials science and environmental studies. The following sections outline key areas for future research and development centered on this and related alkylcatechol compounds.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are recommended for producing 4-Decylbenzene-1,2-diol with high purity?

- Methodology : Small-scale synthesis can employ catalytic hydroxylation of 4-decylbenzene using ruthenium-based catalysts under controlled oxygen environments. For example, hydrohydroxyalkylation of acrylates with diols (as demonstrated for similar compounds) can be adapted . Purification may involve column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate the diol. Purity should be confirmed via HPLC (>98% purity threshold) and NMR (to verify hydroxyl group positions and alkyl chain integrity).

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional groups?

- Methodology :

- IR Spectroscopy : Identify O–H stretching vibrations (3200–3600 cm⁻¹) and C–O bonds (1050–1250 cm⁻¹).

- UV-Vis Spectroscopy : Monitor π→π* transitions in the aromatic ring (200–300 nm) and assess solvent effects on absorbance .

- NMR : Use - and -NMR to resolve the decyl chain’s methylene/methyl groups and confirm diol substitution patterns on the benzene ring. Compare with computational predictions (DFT/B3LYP) for conformational validation .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate the nephrotoxic potential of this compound?

- Dosing : Administer this compound orally (1–2% w/v in drinking water) to rodents for 28 days.

- Endpoints : Monitor renal CaOx deposition via histopathology (Von Kossa staining) and serum biomarkers (creatinine, BUN).

- Mechanistic Analysis : Quantify hepatic metabolites (e.g., oxidized derivatives) using LC-MS to link bioactivation pathways to nephrotoxicity.

Q. What experimental strategies address contradictions in genotoxicity data for benzene-1,2-diol derivatives like this compound?

- Methodology :

- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity. Compare results with structurally similar compounds (e.g., benzene-1,2-diol, classified as Muta 2 ).

- In Vivo Follow-Up : Perform micronucleus assays in bone marrow or Comet assays in hepatocytes to evaluate chromosomal damage. Use threshold of toxicological concern (TTC) guidelines for DNA-reactive mutagens (0.0025 μg/kg/day) to contextualize risk .

- Data Reconciliation : Apply statistical tools (e.g., benchmark dose modeling) to resolve dose-response inconsistencies between studies.

Q. How does the decyl chain influence the reactivity and biological activity of this compound compared to shorter-chain analogs?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 4-methylbenzene-1,2-diol, 4-octylbenzene-1,2-diol) and compare:

- Lipophilicity : Measure logP values via shake-flask method.

- Enzymatic Interactions : Test inhibition of tyrosinase or catechol-O-methyltransferase (COMT) using enzyme kinetics (Km, Vmax shifts) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess alkyl chain interactions with hydrophobic enzyme pockets.

Methodological Considerations

- Safety Protocols : Given genotoxicity concerns for benzene-1,2-diol derivatives , handle this compound under strict containment (glove boxes, fume hoods) and implement waste neutralization protocols (e.g., oxidation with KMnO₄).

- Data Reproducibility : Standardize reaction conditions (pH, temperature) for catalytic syntheses and validate analytical methods with internal standards (e.g., deuterated analogs for LC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.